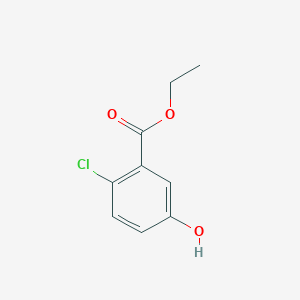

Ethyl 2-chloro-5-hydroxybenzoate

Übersicht

Beschreibung

Ethyl 2-chloro-5-hydroxybenzoate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid, where the hydroxyl group is substituted at the 5th position and the chlorine atom at the 2nd position. This compound is used in various scientific research applications due to its unique chemical properties.

Wirkmechanismus

Mode of Action

Based on its structural similarity to other hydroxybenzoates, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Some aromatic compounds have been shown to be involved in bacterial chemotaxis, a mechanism that increases the bioavailability of these compounds to microorganisms

Biochemische Analyse

Biochemical Properties

Ethyl 2-chloro-5-hydroxybenzoate is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions are facilitated by the resonance stabilization of the benzylic position .

Cellular Effects

It is known that aromatic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . It can form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied using combustion calorimetry, transpiration, static method, and DSC . These studies have provided insights into the product’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

This compound is likely involved in the metabolic pathways of aromatic hydrocarbons . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-5-hydroxybenzoate can be synthesized through the esterification of 2-chloro-5-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-chloro-5-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 2-amino-5-hydroxybenzoate or 2-thio-5-hydroxybenzoate.

Oxidation: Formation of 2-chloro-5-hydroxybenzaldehyde or 2-chloro-5-hydroxybenzoquinone.

Reduction: Formation of 2-chloro-5-hydroxybenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 2-chloro-5-hydroxybenzoate is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy or reduced side effects.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain synthesized derivatives showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Agrochemical Applications

The compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its chlorinated aromatic structure enhances biological activity against pests and diseases in crops.

Data Table: Herbicidal Activity of Derivatives

| Compound Name | Activity (g/ha) | Target Pest |

|---|---|---|

| This compound | 100 | Avena sativa (oat) |

| Mthis compound | 80 | Zea mays (corn) |

| Ethyl 2-chloro-4-hydroxybenzoate | 75 | Glycine max (soybean) |

This table illustrates the herbicidal effectiveness of various derivatives, highlighting the utility of this compound in agricultural applications .

Synthesis of Organic Compounds

This compound is a valuable reagent in organic synthesis, particularly in the preparation of complex molecules through various reactions such as esterification and nucleophilic substitution.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Esterification Reactions: Reacting benzoic acid derivatives with alcohols.

- Nucleophilic Substitution: Utilizing its chlorinated site for further functionalization.

These synthetic pathways enable the creation of a wide array of compounds used in different industrial applications .

Cosmetic and Personal Care Products

Due to its chemical properties, this compound finds applications in cosmetic formulations as a preservative or stabilizing agent. Its ability to inhibit microbial growth makes it suitable for use in personal care products.

Case Study: Stability Testing

A study conducted on cosmetic formulations containing this compound showed enhanced stability and reduced microbial contamination over time compared to formulations without this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 5-chloro-2-hydroxybenzoate: Similar structure but with different substitution pattern.

Methyl 2-chloro-5-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

2-Chloro-5-hydroxybenzoic acid: The parent acid form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its acid counterpart, influencing its solubility and reactivity in various environments.

Biologische Aktivität

Ethyl 2-chloro-5-hydroxybenzoate (CAS No. 39062-63-0) is an organic compound derived from benzoic acid, notable for its structural features that include a hydroxyl group at the 5th position and a chlorine atom at the 2nd position. This compound has garnered attention in various fields of biological research due to its potential antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C9H9ClO3

- Molecular Weight : 200.62 g/mol

The structural characteristics of this compound suggest it may participate in biochemical reactions similar to other hydroxybenzoates, influencing its biological activity.

This compound's mechanism of action is primarily linked to its ability to interact with various biomolecules:

- Enzyme Interaction : The compound can undergo reactions at the benzylic position, such as nucleophilic substitution, which may affect enzyme activity and metabolic pathways.

- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism, potentially altering the behavior of target cells.

- Biochemical Pathways : It is likely involved in the metabolic pathways of aromatic hydrocarbons, which may enhance its bioavailability to microorganisms, thereby facilitating its antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 5 µM |

| Staphylococcus aureus | 10 µM |

| Candida albicans | 15 µM |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses in various diseases.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study conducted on the efficacy of this compound against E. coli and S. aureus demonstrated that the compound significantly reduced bacterial growth in a dose-dependent manner. The IC50 values were determined to be approximately 4 µM for E. coli and 6 µM for S. aureus, indicating strong antibacterial activity .

- Inflammatory Response Modulation :

- Toxicological Assessment :

Eigenschaften

IUPAC Name |

ethyl 2-chloro-5-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGGURBVGOTSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647482 | |

| Record name | Ethyl 2-chloro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39062-63-0 | |

| Record name | Ethyl 2-chloro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.